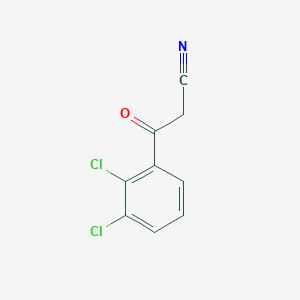

3-(2,3-Dichlorophenyl)-3-oxopropanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,3-Dichlorophenylpiperazine (2,3-DCPP or DCPP)” is a chemical compound from the phenylpiperazine family. It is both a precursor in the synthesis of aripiprazole and one of its metabolites .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 2,3-DCPP, has been discussed in several studies . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of related compounds like “2,3-Dichlorophenyl isocyanate” has been analyzed . The molecular formula is C7H3Cl2NO, with an average mass of 188.011 Da and a mono-isotopic mass of 186.959167 Da .

Chemical Reactions Analysis

The chemical reactions of 2,3-DCPP have been studied. It has been shown to act as a partial agonist of the dopamine D2 and D3 receptors .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Dichlorophenyl isocyanate” have been reported. It has a density of 1.4±0.1 g/cm3, a boiling point of 246.7±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

3-(2,3-Dichlorophenyl)-3-oxopropanenitrile serves as a key intermediate in various synthetic routes, especially in the formation of heterocyclic compounds. One of the notable applications is in the synthesis of 4,5-dihydrofuran-3-carbonitriles and other derivatives through oxidative cyclizations. These reactions often involve the use of manganese(III) acetate with conjugated alkenes or 2-thienyl substituted alkenes. The regioselective radical addition of 3-oxopropanenitriles with terminal dienes, promoted by cerium(IV) ammonium nitrate and manganese(III) acetate, is another significant application, yielding various dihydrofurans (Yılmaz et al., 2005) (Hocaoglu & Yılmaz, 2019).

Antimicrobial Applications

Some novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives, linked to the thieno[2,3-b]thiophene moiety and synthesized from 3,3′-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis (3-oxopropanenitrile), have shown promising antimicrobial properties. The synthesized compounds were evaluated for their antimicrobial activity, and selected examples demonstrated significant results (Kheder & Mabkhot, 2012).

Synthesis of Heterocyclic Compounds

3-Oxopropanenitriles are pivotal in synthesizing various heterocyclic compounds. For instance, the synthesis of bis-thiazole and bis-[1,3,4]thiadiazole derivatives with thieno[2,3-b]thiophene moiety has been reported, showcasing the compound's utility in creating structurally complex and biologically significant molecules (Kheder & Mabkhot, 2012).

Application in Dyeing and Textile Industry

Innovative dyeing processes use 3-(3-Chloropheney)-2-((4-substituted) diazenyl)-3-oxopropanenitrile and its derivatives for dyeing polypropylene fabrics. These processes, carried out in both aqueous and supercritical carbon dioxide mediums, demonstrate the compound's applicability in textile coloration, providing a greener alternative to traditional dyeing methods by utilizing CO2 instead of water (Elmaaty et al., 2019).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2,3-dichlorophenyl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIBLZWDWAXKNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504997 |

Source

|

| Record name | 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dichlorophenyl)-3-oxopropanenitrile | |

CAS RN |

75473-09-5 |

Source

|

| Record name | 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,3]Dioxolo[4,5-b]pyridine](/img/structure/B1315109.png)